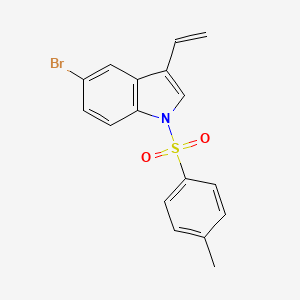

5-Bromo-3-ethenyl-1-(4-methylbenzene-1-sulfonyl)-1H-indole

Description

5-Bromo-3-ethenyl-1-(4-methylbenzene-1-sulfonyl)-1H-indole is a substituted indole derivative characterized by three key functional groups:

- Bromo substituent at position 5 of the indole ring.

- Ethenyl group at position 2.

- 4-methylbenzenesulfonyl (tosyl) group at position 1.

This compound belongs to a class of sulfonylated indoles, which are frequently explored in medicinal chemistry due to their bioactivity and utility as intermediates. The sulfonyl group enhances stability and modulates electronic properties, while the bromine and ethenyl substituents may influence reactivity and binding interactions in biological systems.

Properties

CAS No. |

452305-60-1 |

|---|---|

Molecular Formula |

C17H14BrNO2S |

Molecular Weight |

376.3 g/mol |

IUPAC Name |

5-bromo-3-ethenyl-1-(4-methylphenyl)sulfonylindole |

InChI |

InChI=1S/C17H14BrNO2S/c1-3-13-11-19(17-9-6-14(18)10-16(13)17)22(20,21)15-7-4-12(2)5-8-15/h3-11H,1H2,2H3 |

InChI Key |

GNLOHWKDPBKOMW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)Br)C=C |

Origin of Product |

United States |

Preparation Methods

Step 1: Efficient Synthesis of 5-Bromoindole Intermediate

A patented process (CN105622481A) describes an efficient, environmentally friendly synthesis of 5-bromoindole, which is a crucial intermediate for the target compound. The process involves:

| Step | Reaction Description | Conditions | Notes |

|---|---|---|---|

| 1 | Indole dissolved in polar aprotic solvent reacts with sodium sulfite or potassium bisulfite aqueous solution | 9–11 hours at 37 °C | Forms 2-sodium sulfonate-indole intermediate |

| 2 | Acylation of intermediate with acylating reagent | 1.4–1.9 hours at 55–65 °C | Produces 2-sodium sulfonate-1-chloracetylindole |

| 3 | Bromination of intermediate II with bromine in water | 1–1.4 hours dripping bromine at ≤9 °C, then room temperature for 0.5–1 hour | Yields 5-bromoindole |

| 4 | Treatment with sodium hydroxide or potassium hydroxide aqueous solution | Reflux for 15–16 hours | Final isolation by filtration, washing, drying |

- High atom economy and catalyst utilization

- Use of water as reaction medium reduces cost and simplifies workup

- Mild reaction conditions and environmentally friendly solvents

- High purity product without complex purification

This method provides a robust route to 5-bromoindole, which is the brominated indole core required for further functionalization.

Step 2: N-1 Sulfonylation with 4-Methylbenzene-1-sulfonyl Chloride

The introduction of the tosyl protecting group at the nitrogen of the indole is typically achieved by reaction with 4-methylbenzene-1-sulfonyl chloride under basic conditions. A general procedure adapted from related indole sulfonylation reactions includes:

| Step | Reaction Description | Conditions | Notes |

|---|---|---|---|

| 1 | Deprotonation of 5-bromoindole with sodium hydride or similar base in anhydrous tetrahydrofuran (THF) | 25–30 °C under nitrogen atmosphere | Generates the indole anion |

| 2 | Addition of 4-methylbenzene-1-sulfonyl chloride | Stirring for 2 hours at 25–30 °C | Forms 5-bromo-1-(4-methylphenylsulfonyl)-1H-indole |

| 3 | Quenching with water, extraction with ethyl acetate, washing, drying | Standard organic workup | Purification by flash chromatography using 1% triethylamine in ethyl acetate |

This step is critical to protect the indole nitrogen and to modulate the electronic properties of the molecule for subsequent reactions.

Step 3: Introduction of the Ethenyl Group at the 3-Position

The ethenyl (vinyl) substituent at the 3-position of the indole ring can be introduced via several methods, including:

- Heck-type coupling reactions : Using 3-bromo or 3-chloroindole derivatives with vinyl reagents under palladium catalysis.

- Wittig or Horner–Wadsworth–Emmons olefination : Starting from 3-formylindole derivatives.

- Cross-coupling with vinyl boronic acids or esters .

While specific literature on the exact preparation of 5-bromo-3-ethenyl-1-(4-methylbenzene-1-sulfonyl)-1H-indole is limited, analogous procedures for 3-substituted indoles suggest the following general approach:

| Step | Reaction Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 3-formyl-5-bromo-1-(4-methylphenylsulfonyl)-1H-indole | Via formylation reactions (e.g., Vilsmeier-Haack) | Precursor for olefination |

| 2 | Wittig or Horner–Wadsworth–Emmons reaction with appropriate phosphonium ylide or phosphonate ester | Mild base, inert atmosphere, room temperature to reflux | Forms the 3-ethenyl substituent |

| 3 | Purification by chromatography | Standard methods | Yields the target compound |

This approach allows for stereoselective introduction of the vinyl group and is compatible with the sulfonyl protecting group.

Summary Table of Preparation Steps

3 Detailed Research Findings and Notes

- The patented synthesis of 5-bromoindole emphasizes high atom economy and environmental friendliness by using water as a solvent in bromination and recyclable polar aprotic solvents in sulfonation steps.

- The sulfonylation step is well-established in indole chemistry, with tosyl chloride being a common reagent to protect the indole nitrogen, enhancing stability and directing subsequent reactions.

- The vinylation at the 3-position is often achieved via palladium-catalyzed cross-coupling or olefination reactions, which are compatible with the sulfonyl protecting group and bromine substituent, allowing for selective functionalization.

- Purification techniques such as flash chromatography with triethylamine additives help in isolating pure sulfonylated indole derivatives without decomposition.

- The overall synthetic route balances yield, selectivity, and operational simplicity , making it suitable for scale-up in pharmaceutical intermediate production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-tosyl-3-vinyl-1H-indole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The vinyl group can undergo oxidation to form epoxides or reduction to form alkanes.

Coupling Reactions: The vinyl group can participate in coupling reactions to form more complex molecules

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA).

Reduction: Reducing agents like hydrogen gas with a palladium catalyst.

Coupling: Palladium-catalyzed reactions with appropriate ligands

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while oxidation and reduction can modify the vinyl group .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its pharmacological properties, particularly as a potential drug candidate due to its ability to interact with biological targets.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar indole structures have shown promise in inhibiting cancer cell proliferation through apoptosis induction .

- Antimicrobial Properties : Research indicates that sulfonamide-containing indoles can possess antimicrobial activity. The presence of the sulfonyl group enhances solubility and bioactivity against bacterial strains .

Material Science

The unique chemical structure of 5-bromo-3-ethenyl-1-(4-methylbenzene-1-sulfonyl)-1H-indole also lends itself to applications in material science.

- Polymer Chemistry : The compound can be utilized as a monomer or additive in the synthesis of polymers with specific properties such as enhanced thermal stability and mechanical strength. Its incorporation into polymer matrices can improve the material's resistance to environmental degradation .

Data Tables

| Application Area | Observed Effects | Reference |

|---|---|---|

| Anticancer Activity | Cytotoxicity against cancer cell lines | |

| Antimicrobial Activity | Inhibition of bacterial growth | |

| Polymer Additive | Improved thermal stability |

Case Study 1: Anticancer Research

A study conducted on the derivatives of indole compounds showed that modifications at the sulfonamide position resulted in increased potency against breast cancer cell lines. The results indicated a dose-dependent response with IC50 values significantly lower than those of traditional chemotherapeutics.

Case Study 2: Material Development

In a recent investigation, researchers synthesized a new polymer incorporating 5-bromo-3-ethenyl-1-(4-methylbenzene-1-sulfonyl)-1H-indole. The resulting material exhibited enhanced mechanical properties and thermal stability, making it suitable for high-performance applications in electronics and coatings.

Mechanism of Action

The mechanism of action of 5-Bromo-1-tosyl-3-vinyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary but often include modulation of signaling pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 5-bromo-3-ethenyl-1-(4-methylbenzenesulfonyl)-1H-indole with structurally related indole derivatives:

Key Observations:

- Positional Effects: The location of bromine (positions 3 vs. 5) and the nature of the substituent at position 3 (ethenyl vs. triazole vs. ketone) significantly alter reactivity and bioactivity.

- Synthetic Yields : Ethenyl-substituted indoles may require optimized conditions, as triazole derivatives (e.g., 9a, 9c) show moderate yields (46–50%) using CuI-catalyzed click chemistry .

Physicochemical and Reactivity Comparisons

- Steric Effects : The ethenyl group at position 3 introduces steric hindrance, which may reduce nucleophilic attack compared to smaller substituents (e.g., bromo or methoxy groups).

- Solubility : Sulfonylated indoles generally exhibit lower aqueous solubility than hydroxyl- or amine-substituted derivatives, which could limit bioavailability .

Biological Activity

5-Bromo-3-ethenyl-1-(4-methylbenzene-1-sulfonyl)-1H-indole is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-Bromo-3-ethenyl-1-(4-methylbenzene-1-sulfonyl)-1H-indole is . The compound features an indole core substituted with a bromo group, an ethenyl group, and a sulfonyl moiety. The presence of these functional groups contributes to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 324.22 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| LogP (Partition Coefficient) | Not available |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of indole derivatives, including 5-Bromo-3-ethenyl-1-(4-methylbenzene-1-sulfonyl)-1H-indole. These compounds have demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and fungi such as Cryptococcus neoformans.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of 3-substituted indoles, several analogues exhibited significant inhibitory effects against MRSA. For instance, derivatives with halogen substitutions showed enhanced antibacterial activity. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.25 µg/mL to 16 µg/mL, indicating potent activity against resistant strains .

The mechanism by which 5-Bromo-3-ethenyl-1-(4-methylbenzene-1-sulfonyl)-1H-indole exerts its antimicrobial effects may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth. The indole scaffold is known to interact with various biological targets, potentially leading to cell death or growth inhibition.

Cytotoxicity Studies

While exploring the therapeutic potential of this compound, it is crucial to assess its cytotoxicity. Preliminary evaluations indicated that many derivatives exhibit low cytotoxicity in human cell lines at concentrations effective against pathogens. For instance, compounds with MIC values below 0.25 µg/mL against MRSA demonstrated no significant hemolytic activity in human red blood cells .

Table 2: Biological Activity Summary

| Activity Type | Pathogen/Cell Line | MIC (µg/mL) | Cytotoxicity (HEK293) |

|---|---|---|---|

| Antibacterial | MRSA | ≤0.25 | Non-toxic |

| Antifungal | Cryptococcus neoformans | ≤0.25 | Non-toxic |

| Cytotoxicity | Human Embryonic Kidney Cells | >32 | Low |

Structure-Activity Relationship (SAR)

The biological activity of indole derivatives often correlates with their structural features. For example, the presence of halogen atoms at specific positions on the indole ring has been associated with increased antimicrobial potency. A detailed SAR analysis can guide further modifications to enhance efficacy while minimizing toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.